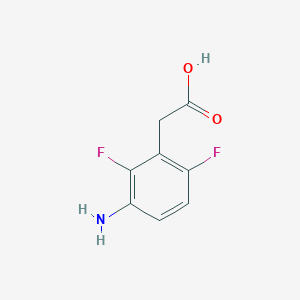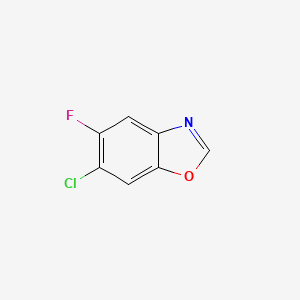
6-Chloro-5-fluoro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate halogenated reagents. One common method includes the reaction of 2-aminophenol with 2-chloro-5-fluorobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or ionic liquid catalysts may be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6-Chloro-5-fluoro-1,3-benzoxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-1,3-benzoxazole: Lacks the chlorine atom but shares similar structural features and potential biological activities.
5-Chloro-1,3-benzoxazole: Lacks the fluorine atom but has similar chemical properties and applications.
6-Chloro-1,3-benzoxazole: Lacks the fluorine atom but retains the chlorine atom, making it structurally similar.
Uniqueness
6-Chloro-5-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms on the benzoxazole ring. This dual substitution can enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogen atoms can also influence the compound’s physicochemical properties, such as solubility and stability .
Propriétés
Formule moléculaire |
C7H3ClFNO |
|---|---|
Poids moléculaire |
171.55 g/mol |
Nom IUPAC |
6-chloro-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H |
Clé InChI |
JHCJQMITGIYORL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)Cl)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
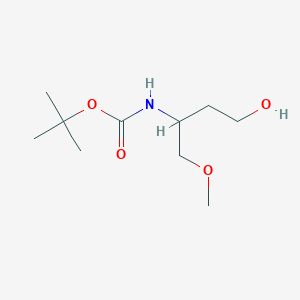
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
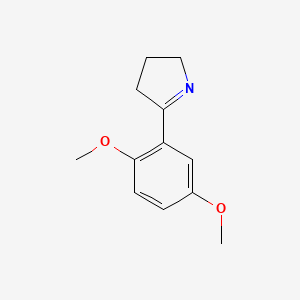
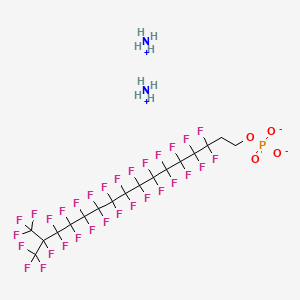
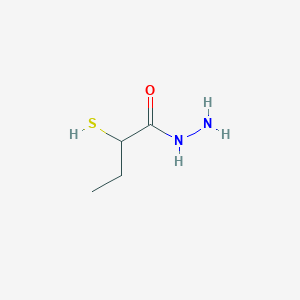
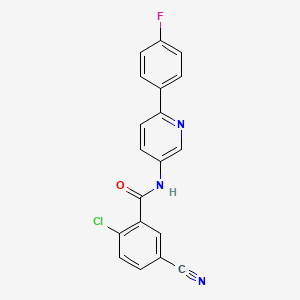
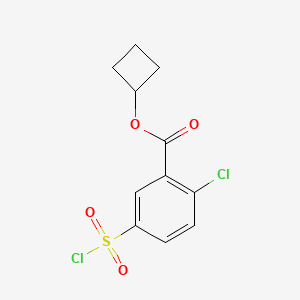
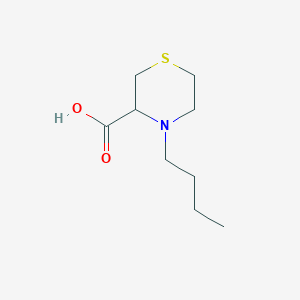
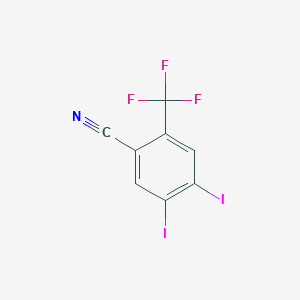

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

